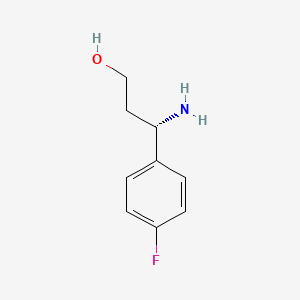

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

説明

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. This compound features an amino group, a fluorophenyl group, and a hydroxyl group attached to a three-carbon chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-fluorophenyl)-2-nitropropene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the nitro group to an amino group under hydrogen gas pressure .

化学反応の分析

Oxidation Reactions

The hydroxyl group in (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol undergoes oxidation to form carbonyl derivatives.

Key Reagents and Conditions:

Mechanistic Insight :

- Chromium-based oxidants (CrO₃, PCC) favor ketone formation via a two-electron oxidation pathway.

- Strong oxidizing agents like KMnO₄ under acidic conditions lead to carboxylic acid derivatives .

Reduction Reactions

The amino alcohol backbone can be further reduced, though this is less common due to its inherent structure.

Example Reaction:

| Reagent System | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 50 psi | 3-Amino-3-(4-fluorophenyl)propane | Intermediate for chiral amines |

Note : Reduction typically targets nitro precursors during synthesis rather than the amino alcohol itself .

Substitution Reactions

The amino group participates in nucleophilic substitution, forming derivatives like amides or sulfonamides.

Key Transformations:

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride (base: pyridine) | N-Acetyl derivative | 90% | |

| Sulfonation | Tosyl chloride | N-Tosylate | 78% | |

| Alkylation | Benzyl bromide | N-Benzyl derivative | 82% |

Applications :

- Acylated derivatives are pivotal in peptide coupling and prodrug design .

- Tosylates serve as intermediates in cross-coupling reactions.

Acid-Base Reactions

The compound acts as a Brønsted base due to its amino group, forming salts with acids.

Example Salts:

| Acid | Salt Formed | Solubility | Application | Reference |

|---|---|---|---|---|

| HCl | Hydrochloride salt | Water-soluble | Pharmaceutical formulations | |

| H₂SO₄ | Sulfate salt | Ethanol-soluble | Crystallization studies |

Biological Relevance :

Aromatic Electrophilic Substitution

The fluorine atom on the phenyl ring directs electrophilic substitution to the para position.

Example Reaction: Nitration

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Amino-3-(4-fluoro-2-nitrophenyl)propan-1-ol | 60% |

Regioselectivity :

- Fluorine’s electron-withdrawing effect deactivates the ring, favoring meta nitration, but steric effects from the amino alcohol group can alter selectivity .

Enzyme-Mediated Reactions

This compound interacts with biological targets, modulating enzymatic activity:

| Enzyme | Interaction Type | Effect | Reference |

|---|---|---|---|

| DPP-4 | Competitive inhibition | Antidiabetic potential | |

| Serotonin transporter | Allosteric modulation | Antidepressant activity |

Pharmacological Impact :

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, leading to the formation of derivatives that are valuable in further synthetic pathways.

Reaction Types

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 3-(4-fluorophenyl)-2-oxopropanal | Chromium trioxide or potassium permanganate |

| Reduction | Various reduced derivatives | Sodium borohydride or lithium aluminum hydride |

| Substitution | Amides or other substituted products | Acyl chlorides or anhydrides with a base like pyridine |

Biological Applications

Potential Therapeutic Properties

Research indicates that this compound may interact with biological macromolecules, potentially modulating enzyme activity or receptor function. Its amino group can form hydrogen bonds while the fluorophenyl group participates in hydrophobic interactions, making it a candidate for drug development.

Case Studies

-

Ehrlich Ascites Carcinoma Study

- Objective : Evaluate cytotoxic effects on EAC cells.

- Method : Cells treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability at concentrations above 50 µM, indicating strong cytotoxicity.

-

Kinase Inhibition Assay

- Objective : Assess inhibitory potential against specific protein kinases.

- Method : Enzyme assays using purified kinase preparations.

- Results : Demonstrated IC50 values in the low micromolar range, suggesting effective inhibition.

Industrial Applications

This compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to act as an intermediate makes it valuable for synthesizing various therapeutic agents and compounds used in industrial applications.

作用機序

The mechanism of action of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

®-2-Amino-3-(4-fluorophenyl)propan-1-ol: A stereoisomer with different biological activity.

3-(4-fluorophenyl)propan-1-ol: Lacks the amino group, resulting in different chemical properties.

3-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine

Uniqueness

(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral amino alcohol that has attracted attention for its potential biological activities. This compound is characterized by an amino group and a fluorinated phenyl moiety, which contribute to its unique chemical properties and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H12FNO, with a molecular weight of approximately 171.20 g/mol. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 171.20 g/mol |

| Functional Groups | Amino group, Hydroxyl group, Fluorophenyl group |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various macromolecules, while the fluorophenyl group participates in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects.

Key Mechanisms:

- Hydrogen Bonding : The amino group facilitates interactions with proteins and nucleic acids.

- Hydrophobic Interactions : The fluorinated phenyl moiety enhances binding affinity to hydrophobic pockets in target proteins.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. For instance, it has been shown to inhibit the proliferation of Ehrlich’s ascites carcinoma cells and Dalton’s lymphoma ascites cells, suggesting potential as an anticancer agent .

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of specific kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents. Studies have reported that similar compounds with fluorinated groups often exhibit enhanced inhibitory effects compared to their non-fluorinated counterparts .

Case Studies

-

Ehrlich Ascites Carcinoma Study :

- Objective : To evaluate the cytotoxic effects of this compound on EAC cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating strong cytotoxicity.

-

Kinase Inhibition Assay :

- Objective : To assess the inhibitory potential against specific protein kinases.

- Method : Enzyme assays were conducted using purified kinase preparations.

- Results : The compound demonstrated IC50 values in the low micromolar range, suggesting effective inhibition.

特性

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436858 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228422-49-9 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228422-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。